![molecular formula C13H13Cl2N3O4 B1417477 ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate CAS No. 477854-22-1](/img/structure/B1417477.png)
ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate
Übersicht
Beschreibung
Ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate is a chemical compound with the molecular formula C13H13Cl2N3O4 . It is a complex organic compound that has potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a carbamate group (N-CO-O), a hydrazone group (N-N=C), and a dichlorophenyl group .Wissenschaftliche Forschungsanwendungen
Toxicity and Health Concerns
Ethyl carbamate, a compound related to the chemical structure , has been extensively studied due to its presence in foods and beverages. It's known for its genotoxic and carcinogenic properties in various species, such as mice, rats, hamsters, and monkeys. Classified as a group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), the presence and formation of ethyl carbamate in food items, particularly in fermented products and alcoholic beverages, have raised significant health concerns. Various preventive methods are utilized at the industrial scale to lower its levels in food and beverages, highlighting the significance of monitoring and regulating this compound in consumables (Weber & Sharypov, 2009).
Carcinogenicity and Metabolism Interaction
The carcinogenicity of urethane (ethyl carbamate) and its interaction with other substances, such as ethanol, are complex. Ethyl carbamate's carcinogenicity appears to be mediated through a metabolic pathway involving oxidation to vinyl carbamate and vinyl carbamate epoxide, which reacts with DNA. The interaction with ethanol is particularly notable, suggesting that chronic ethanol consumption could enhance the oxidation of urethane to its epoxide derivative, though this interaction is multifaceted and requires further study (Benson & Beland, 1997).
Analytical Detection in Alcoholic Beverages
The determination of ethyl carbamate levels in alcoholic beverages is crucial due to its carcinogenic nature. Various sample preparation technologies, such as extraction methods and liquid/solid phase extraction, are reviewed to establish simple, fast, and accurate determination methods. This highlights the importance of reliable detection techniques in ensuring consumer safety and reducing ethyl carbamate content in alcoholic beverages (Gong-ling, 2009).
Research on Fermented Food
Ethyl carbamate's presence in fermented food and its genetic toxicity and carcinogenicity make it a compound of interest. Understanding its formation mechanism, detection methods, and content reduction strategies is crucial. Establishing standard test methods and maximum levels for ethyl carbamate in fermented food is necessary to ensure food safety (Yong & Fangming, 2012).
Eigenschaften
IUPAC Name |
ethyl N-[2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-8(14)4-9(15)6-10/h4-6,19H,3H2,1-2H3,(H,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDYZKEVDXYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B1417394.png)
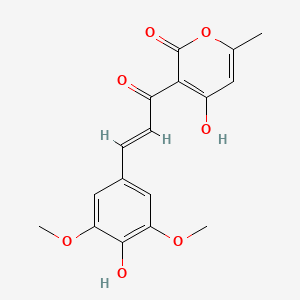
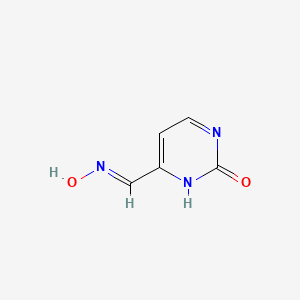
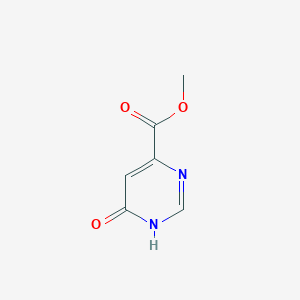
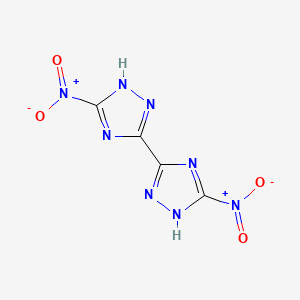
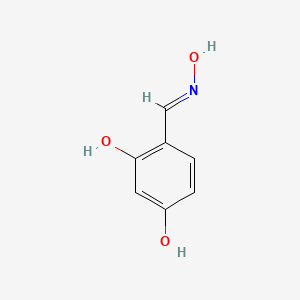

![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)

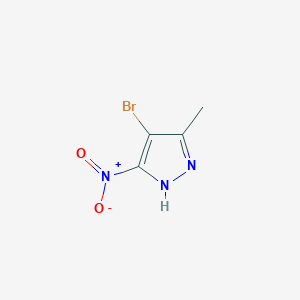
![ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417411.png)
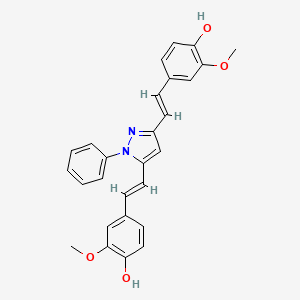
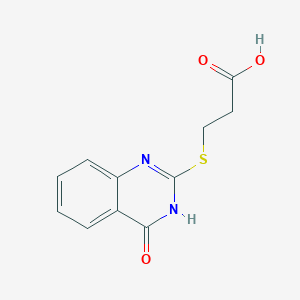
![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)